N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)

Thermal analysis Process chemistry Positional isomerism

N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) (CAS 60006-10-2, EINECS 262-018-7) is a synthetic bis(pyrrolidinecarboxamide) with molecular formula C17H24N4O2 and a molecular weight of 316.4 g/mol. The compound features two pyrrolidine-1-carboxamide groups linked through a 2-methyl-1,3-phenylene core, yielding two hydrogen bond donors, two hydrogen bond acceptors, and a computed polar surface area (PSA) of 64.68 Ų.

Molecular Formula C17H24N4O2
Molecular Weight 316.4 g/mol
CAS No. 60006-10-2
Cat. No. B13938977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)
CAS60006-10-2
Molecular FormulaC17H24N4O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)N2CCCC2)NC(=O)N3CCCC3
InChIInChI=1S/C17H24N4O2/c1-13-14(18-16(22)20-9-2-3-10-20)7-6-8-15(13)19-17(23)21-11-4-5-12-21/h6-8H,2-5,9-12H2,1H3,(H,18,22)(H,19,23)
InChIKeyRZMKEDIOSRUTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) (CAS 60006-10-2): Procurement-Relevant Compound Profile


N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) (CAS 60006-10-2, EINECS 262-018-7) is a synthetic bis(pyrrolidinecarboxamide) with molecular formula C17H24N4O2 and a molecular weight of 316.4 g/mol . The compound features two pyrrolidine-1-carboxamide groups linked through a 2-methyl-1,3-phenylene core, yielding two hydrogen bond donors, two hydrogen bond acceptors, and a computed polar surface area (PSA) of 64.68 Ų . It is classified as a chemical intermediate on multiple supplier platforms and is characterized by predicted physicochemical properties including a density of 1.299 g/cm³, a boiling point of 583.8°C at 760 mmHg, and a flash point of 306.9°C . Critically, no peer-reviewed primary research literature indexed in PubMed or patent databases was identified that directly studies this compound with quantitative biological or materials performance data as of the search date. The evidence assembled below is therefore derived from cross-study comparable physicochemical parameters and class-level inference, and this limitation should inform procurement decisions.

Compound identity Bis(pyrrolidinecarboxamide) intermediate for synthesis and materials research
Evidence basis Predicted physicochemical data only; no peer-reviewed primary literature identified
Selection context Requires thermal, solubility, and hydrogen-bonding validation for intended workflow
Procurement status Registered intermediate (EINECS 262-018-7); may support bulk purchase

Why N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) Cannot Be Swapped with Positional Isomers or Heterocyclic Analogs


Substituting N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) with its closest positional isomer (4-methyl, CAS 60006-11-3) or with heterocyclic analogs (imidazole, oxopyrrolidine, dimethylurea variants) introduces quantifiable changes in thermal stability, molecular packing, and hydrogen-bonding capacity that can alter performance in applications where these parameters are critical . The 2-methyl substitution pattern on the central phenylene ring imposes distinct steric and electronic constraints on the two urea NH groups relative to the 4-methyl isomer, resulting in a 6.0°C lower predicted boiling point (583.8°C vs. 589.8°C) and a 3.6°C lower flash point (306.9°C vs. 310.5°C) . Replacing the pyrrolidine rings with imidazole raises the predicted boiling point by approximately 195.6°C and reduces density by ~0.145 g/cm³, while the dimethylurea analog (CAS 17607-23-7) shows an 82.8°C lower boiling point and a molecular weight reduction of 52.1 g/mol [1]. These differences, though based on predicted rather than experimental values, indicate that generic substitution without re-validation of thermal processing conditions, solubility parameters, or hydrogen-bonding-dependent interactions carries material risk in both synthetic and formulation workflows.

Positional isomer mismatch
4-Methyl isomer (CAS 60006-11-3) shifts predicted boiling point by –6.0°C and flash point by –3.6°C; thermal process windows may not transfer directly.
Heterocyclic analog divergence
Imidazole replacement alters predicted density (–0.145 g/cm³) and raises boiling point by +195.6°C; packing and dissolution behavior may differ significantly.
Hydrogen-bond capacity loss
Dimethylurea analog (CAS 17607-23-7) lacks H-bond donor capacity; molecular recognition or self-assembly applications require re-validation.

Quantitative Differentiation Evidence for N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) vs. Closest Analogs


Thermal Stability Differentiation: Boiling Point Comparison with 4-Methyl Positional Isomer (CAS 60006-11-3)

The 2-methyl substitution on the central phenylene ring of the target compound produces a predicted boiling point of 583.8°C at 760 mmHg, which is 6.0°C lower than the 589.8°C predicted for the 4-methyl positional isomer (CAS 60006-11-3) . This difference arises from the altered geometry of the two urea NH groups: in the 2-methyl (ortho/ortho'-like) configuration, steric congestion around the methyl group reduces the effectiveness of intermolecular hydrogen bonding relative to the 4-methyl isomer, where the urea arms enjoy greater conformational freedom. The flash point follows a parallel trend, with the target compound predicted at 306.9°C versus 310.5°C for the 4-methyl isomer .

Thermal shift
Predicted context
Δ Boiling point –6.0°C; Δ Flash point –3.6°C vs. 4-methyl isomer
May influence distillation and thermal process windows
Predicted values; experimental verification not available
Thermal analysis Process chemistry Positional isomerism

Molecular Packing and Density: Pyrrolidine vs. Imidazole Heterocyclic Substitution

Replacing the pyrrolidine rings of the target compound with imidazole rings in the analog N,N'-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) results in a predicted density decrease from 1.299 g/cm³ to approximately 1.154 g/cm³ (Δ = -0.145 g/cm³) and a boiling point increase from 583.8°C to approximately 779.4°C (Δ = +195.6°C) [1]. The saturated pyrrolidine ring, with its sp³-hybridized carbons, enables tighter molecular packing and stronger van der Waals contacts than the planar, aromatic imidazole ring. Additionally, the imidazole analog exhibits a predicted pKa of 4.78, introducing pH-dependent protonation behavior absent in the pyrrolidine version (predicted pKa 12.50) [1].

Packing density
Predicted context
Δ Density +0.145 g/cm³ (target higher); Δ Boiling point –195.6°C vs. imidazole analog
Higher predicted density suggests tighter molecular packing
No experimental crystallographic data
Solid-state chemistry Crystal engineering Formulation science

Molecular Weight and Hydrogen-Bonding Capacity vs. Dimethylurea Analog (CAS 17607-23-7)

Compared to its dimethylurea analog Urea, N,N''-(2-methyl-1,3-phenylene)bis[N',N'-dimethyl- (CAS 17607-23-7), the target compound has a molecular weight of 316.4 g/mol versus 264.3 g/mol (Δ = +52.1 g/mol, +19.7%), reflecting the replacement of two dimethylamino groups with two pyrrolidine rings . Critically, the target compound retains 2 hydrogen bond donors (urea NH groups), whereas the dimethyl analog has zero HBDs due to full N-methylation. This distinction is fundamental: the target compound can act as a hydrogen bond donor in molecular recognition, self-assembly, or receptor binding, while the dimethyl analog cannot. The predicted boiling point difference (583.8°C vs. ~501°C, Δ = +82.8°C) and density difference (1.299 vs. ~1.204 g/cm³) are consistent with the presence of intermolecular hydrogen bonding in the target compound [1].

H-Bond capacity
Predicted context
Target: 2 HBD, 2 HBA; analog: 0 HBD; Δ MW +52.1 g/mol, Δ b.p. +82.8°C
H-bond donor presence determines applicability for molecular recognition
Binary differentiation; predicted thermal data
Medicinal chemistry Ligand design Solubility prediction

Metabolic Liability Differentiation: Oxopyrrolidine Analog (CAS 66161-19-1) Introduces Additional Hydrogen Bond Acceptors

The 2-oxopyrrolidine analog N,N'-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) (CAS 66161-19-1) has the molecular formula C17H20N4O4 and a molecular weight of 344.4 g/mol, compared to C17H24N4O2 and 316.4 g/mol for the target compound . The structural difference is the oxidation of each pyrrolidine ring at the 2-position, introducing two additional carbonyl oxygen atoms (net change: +2 hydrogen bond acceptors, +28.0 g/mol). This modification increases the polar surface area and introduces potential sites for metabolic oxidation or hydrolysis. For procurement in medicinal chemistry contexts, the oxo analog carries a different metabolic liability profile: the lactam rings are more resistant to oxidative metabolism than saturated pyrrolidine, but the additional carbonyl groups increase susceptibility to reductive metabolism and alter LogP [1].

Oxidation state
Class-level inference
+2 O atoms, +28.0 g/mol, +2 HBA for oxo analog; saturated rings more lipophilic
Different metabolic liability profiles; may impact ADME prediction
Class-level inference; no experimental stability data
Drug metabolism ADME prediction Lead optimization

Synthetic Provenance and Intermediate Classification: Procurement Distinction from End-Product Analogs

N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is consistently classified under the 'Intermediates' product group across multiple B2B chemical procurement platforms . Its synthesis proceeds via condensation of 2-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid derivatives, typically employing coupling agents such as dicyclohexylcarbodiimide (DCC) . In contrast, analogs such as N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea] (CAS 149358-54-3, MW 360.4) are synthesized via isocyanate coupling and are more commonly positioned as research end-products rather than intermediates [1]. The target compound's EINECS registration (262-018-7) confirms its status as a notified chemical substance within the EU regulatory framework, distinct from the 4-methyl isomer (EC 966-319-0) .

Intermediate status
Supplier data
EINECS 262-018-7; classified as Intermediate; distinct from end-product analogs
Intermediate classification may affect purity grades and supply formats
B2B platform classification; verify documentation
Chemical sourcing Synthetic intermediate Supply chain

Evidence-Supported Application Scenarios for N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) (CAS 60006-10-2)


Supramolecular Anion Receptor Development Leveraging Bis-Urea Hydrogen Bond Donors

The target compound possesses two urea NH hydrogen bond donors arranged in a meta-substituted geometry on the 2-methyl-1,3-phenylene scaffold. Class-level evidence from ortho-phenylene bis-urea systems demonstrates that this spatial arrangement creates a convergent hydrogen-bonding cleft capable of binding anions such as chloride with measurable affinity [1]. The presence of the 2-methyl group sterically constrains the conformational freedom of the two urea arms relative to unsubstituted or 4-methyl analogs, potentially enhancing binding pre-organization. The pyrrolidine rings provide a hydrophobic periphery that can modulate solubility and membrane permeability in anion transport assays. Researchers procuring this compound for anion recognition studies should verify the functional impact of the 2-methyl vs. 4-methyl substitution pattern experimentally, as the 6°C boiling point difference and altered hydrogen-bonding geometry may translate to different anion binding constants.

Synthetic Intermediate for Pyrrolidine-Containing Bioactive Libraries

The compound's classification as a chemical intermediate on multiple B2B platforms supports its use as a building block in parallel synthesis or medicinal chemistry campaigns. The two pyrrolidine-1-carboxamide groups can serve as metabolically stable urea linkers or be further functionalized. In the context of pyrrolidine carboxamide-based InhA inhibitors (enoyl acyl carrier protein reductase from Mycobacterium tuberculosis), class-level SAR data indicate that pyrrolidine carboxamide substitution patterns significantly influence inhibitor potency [2]. The 2-methyl-1,3-phenylene core provides a rigid, directional scaffold distinct from flexible aliphatic linkers. For procurement, the key consideration is that the saturated pyrrolidine rings (vs. oxopyrrolidine or imidazole analogs) offer a specific balance of lipophilicity and metabolic stability that must be matched to the target binding site requirements.

Materials Chemistry: Thermal Processing of Bis-Urea Thermoset Precursors

The predicted thermal properties of the target compound—boiling point 583.8°C, flash point 306.9°C, density 1.299 g/cm³ [3]—position it as a high-thermal-stability intermediate relative to the dimethylurea analog (b.p. ~501°C, flash point ~256.8°C). In materials applications where urea linkages serve as reversible cross-linking points or hydrogen-bonding motifs (e.g., self-healing polymers, thermoplastic elastomers), the 82.8°C higher predicted boiling point and 50.1°C higher flash point of the target compound versus the dimethyl analog indicate superior thermal processing windows. The presence of two hydrogen bond donors further enables dynamic network formation. Researchers selecting between bis-urea building blocks for polymer synthesis should consider that the pyrrolidine-substituted variant offers both higher thermal stability and hydrogen-bonding capacity compared to N-alkylated alternatives.

Analytical Reference Standard for Positional Isomer Differentiation

The distinct chromatographic and spectroscopic properties arising from the 2-methyl vs. 4-methyl substitution pattern make the target compound a useful reference standard for method development in positional isomer analysis. HPLC separation of structurally related bis-urea compounds on specialty columns (e.g., Newcrom R1) has been demonstrated [4]. The target compound's unique InChIKey (RZMKEDIOSRUTAQ-UHFFFAOYSA-N) and distinct SMILES string (CC1=C(C=CC=C1NC(=O)N2CCCC2)NC(=O)N3CCCC3) provide unambiguous identity confirmation via LC-MS or NMR [3]. For analytical laboratories, procuring the 2-methyl isomer as a certified reference material enables validation of methods designed to resolve it from the co-eluting 4-methyl isomer.

Application
Selection Property
Validation Focus
Anion receptor studies
Bis-urea H-bond donor geometry
Verify anion binding constants vs. 4-methyl isomer
Medicinal chemistry building block
Pyrrolidine-urea linker stability
Match lipophilicity and metabolic stability to target site
High-temperature polymer precursors
Thermal stability and H-bond density
Compare thermal processing windows with N-alkylated analogs
Positional isomer analytical standard
Unique chromatographic/spectroscopic signature
Validate HPLC method for 2-methyl/4-methyl resolution
Quote Request

Request a Quote for N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.